(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol
CAS No.: 353257-83-7
Cat. No.: VC21304043
Molecular Formula: C14H16ClN3O
Molecular Weight: 277.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 353257-83-7 |
|---|---|
| Molecular Formula | C14H16ClN3O |
| Molecular Weight | 277.75 g/mol |
| IUPAC Name | [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol |
| Standard InChI | InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2 |
| Standard InChI Key | LYGRSRSASMLEJP-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO |
| Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO |
Introduction
Chemical Identity and Classification
Quinoxaline derivatives represent an important class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry and pharmaceutical research. (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol belongs to this family, specifically featuring a chloro-substituted quinoxaline core structure. The compound is characterized by its unique substitution pattern, with a chlorine atom at the 3-position of the quinoxaline ring system and a piperidin-3-yl-methanol group attached at the 2-position.
The formal IUPAC name for this compound is [1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol, which systematically describes its structural arrangement. This nomenclature precisely identifies the molecular architecture, highlighting the connection between the heterocyclic quinoxaline system and the piperidine ring, along with the pendant methanol group. The compound's unique structure places it within the broader category of 2,3-disubstituted quinoxalines, a subclass that has been explored for various pharmaceutical applications .
The compound serves as an excellent example of how specific functional group modifications to the core quinoxaline structure can create distinct chemical entities with potentially unique properties. The presence of the chloro substituent at the 3-position distinguishes this molecule from its non-halogenated counterparts, likely affecting its physicochemical properties and potential biological interactions.
Structural Features and Properties
Molecular Structure
The molecular structure of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol features several key components that define its chemical identity. At its core is the quinoxaline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazine ring, creating a planar aromatic system with two nitrogen atoms in the six-membered heterocyclic ring. This quinoxaline core provides rigidity and potential for π-stacking interactions, which could be relevant for biological activities.
The compound's distinguishing features include a chlorine atom at the 3-position of the quinoxaline ring and a piperidin-3-yl-methanol group attached at the 2-position. The chlorine substituent likely influences the electron distribution across the quinoxaline system, potentially affecting its reactivity and binding interactions. The six-membered piperidine ring introduces a saturated nitrogen-containing heterocycle that connects to the quinoxaline through a nitrogen-carbon bond. The methanol group (CH2OH) at the 3-position of the piperidine ring provides a hydroxyl functionality that can participate in hydrogen bonding interactions.
This structural arrangement creates a molecule with multiple functional groups and potential interaction sites, including the basic nitrogen atoms in the quinoxaline and piperidine rings, the electronegative chlorine atom, and the hydrogen bond-capable hydroxyl group. The three-dimensional conformation of the molecule is further influenced by the conformational flexibility of the piperidine ring, which can adopt different chair conformations.
Physical and Chemical Properties
Based on its molecular structure, (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol possesses a molecular weight of 277.75 g/mol and a molecular formula of C14H16ClN3O. The presence of both aromatic and aliphatic regions in the molecule likely confers moderate lipophilicity, which could influence its solubility profile and membrane permeability characteristics.
The compound contains multiple nitrogen atoms that can act as hydrogen bond acceptors, and a hydroxyl group that can serve as both a hydrogen bond donor and acceptor. These features are significant for potential interactions with biological targets, including proteins and nucleic acids. The chlorine substituent at the 3-position of the quinoxaline ring likely influences the electron density distribution, potentially affecting the reactivity of the adjacent carbon atoms and nitrogen atoms in the quinoxaline system.
The piperidine nitrogen, being a tertiary amine, may exhibit basic properties and could potentially be protonated under physiological conditions, which would affect the compound's solubility, distribution, and interactions with biological targets. The hydroxyl group attached to the piperidine ring via a methylene linker introduces a hydrophilic element to the molecule, potentially enhancing water solubility compared to similar compounds lacking this functionality.
Identification and Characterization
Registry and Identification
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is uniquely identified through several standardized chemical identifiers. Its CAS Registry Number is 353257-83-7, which serves as a definitive identifier in chemical databases and literature. The compound is also characterized by its PubChem Compound ID 16044119, facilitating access to additional information in public chemical databases.
For computational chemistry and cheminformatics applications, the compound's Standard InChI (International Chemical Identifier) is InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13, with the corresponding InChIKey being LYGRSRSASMLEJP-UHFFFAOYSA-N. These string-based identifiers uniquely represent the compound's structure in a machine-readable format, enabling precise identification and structural searches across chemical databases.
The compound can also be represented using the Simplified Molecular-Input Line-Entry System (SMILES) notation: C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO. This concise linear notation encodes the molecular structure in a format that is both human-readable and computationally useful for structural analysis and comparison.
Comparison with Related Compounds
An informative comparison can be made with the structurally similar compound (1-Quinoxalin-2-yl-piperidin-3-yl)-methanol (CAS: 1146080-45-6), which lacks the chlorine substituent at the 3-position of the quinoxaline ring . This non-chlorinated analog has a molecular formula of C14H17N3O and a lower molecular weight of 243.30 g/mol, reflecting the absence of the chlorine atom .
The structural difference between these two compounds, specifically the presence or absence of the chlorine substituent, could significantly influence their physicochemical properties and potential biological activities. The chlorine atom in (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol likely affects the electron distribution across the quinoxaline system, potentially altering its reactivity, binding interactions, and metabolic stability.
Synthesis Considerations
Purification and Characterization Techniques
Following synthesis, purification of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol would likely involve techniques such as recrystallization, column chromatography, or a combination of these methods. For related quinoxaline derivatives, purification has been achieved through crystallization from suitable solvents, such as petroleum ether or ethyl acetate, and through silica gel column chromatography using appropriate elution systems .
Characterization of the synthesized compound would typically involve a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. These techniques collectively provide confirmation of the compound's structural identity and purity, which are crucial for subsequent research applications .
Data Table: Comparative Analysis of Related Quinoxaline Derivatives
| Property | (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol | (1-Quinoxalin-2-yl-piperidin-3-yl)-methanol | 6-Bromo-2-chloro-3-(piperidin-1-yl)quinoxaline |
|---|---|---|---|
| CAS Number | 353257-83-7 | 1146080-45-6 | N/A (Compound 2a in source) |
| Molecular Formula | C14H16ClN3O | C14H17N3O | C13H13BrClN3 |
| Molecular Weight (g/mol) | 277.75 | 243.30 | 326.62 |
| Core Structure | 3-Chloroquinoxaline | Quinoxaline | 6-Bromoquinoxaline with 2-chloro-3-piperidinyl |
| Key Substituents | Cl at 3-position, piperidin-3-yl-methanol at 2-position | Piperidin-3-yl-methanol at 2-position | Br at 6-position, Cl at 2-position, piperidin-1-yl at 3-position |
| InChIKey | LYGRSRSASMLEJP-UHFFFAOYSA-N | BRDKBSLQUHRFCQ-UHFFFAOYSA-N | Not provided in sources |
| Research Context | Research compound | Research compound | Potential anticancer/antimicrobial agent |
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